1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine
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Overview
Description
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-methyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol to form the dioxolane ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as Lewis acids (e.g., zinc chloride) or Brönsted acids (e.g., toluenesulfonic acid) are commonly used to facilitate the formation of the dioxolane ring .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine involves its interaction with specific molecular targets and pathways. For example, as a muscarinic acetylcholine receptor agonist, it can bind to and activate these receptors, leading to downstream signaling events . The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: Another similar compound with a methyl group on the dioxolane ring.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine is unique due to the presence of both a piperidine ring and a 2-methyl-1,3-dioxolane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
112218-29-8 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]piperidine |
InChI |
InChI=1S/C12H23NO2/c1-12(14-10-11-15-12)6-5-9-13-7-3-2-4-8-13/h2-11H2,1H3 |
InChI Key |
XGNYXKLCBWOJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCN2CCCCC2 |
Origin of Product |
United States |
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